N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide
Description
N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide is a carbazole-derived secondary amine salt. The carbazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes, receptors, and nucleic acids . This compound features a 9-ethylcarbazole core substituted at the 3-position with a methyl group linked to a 1-methoxy-2-propanamine moiety, protonated as a hydrobromide salt. The hydrobromide counterion enhances solubility and crystallinity, critical for pharmaceutical formulation .
The compound’s synthesis likely follows alkylation or reductive amination protocols common for carbazole derivatives, as seen in analogous molecules (e.g., AJ2-30, S5) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.BrH/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3;/h5-11,14,20H,4,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSAKORHMIVARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate amines and methoxypropanamine under controlled conditions. The reaction is often catalyzed by acids such as acetic acid in ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity:
- Research has indicated that compounds containing carbazole structures exhibit antitumor properties. The unique structure of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide may enhance its efficacy against various cancer cell lines. Studies have shown that carbazole derivatives can induce apoptosis in cancer cells, making them valuable in cancer therapeutics.
-
Neuroprotective Effects:
- The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential applications in treating conditions like Alzheimer's and Parkinson's diseases.
-
Antidepressant Properties:
- Preliminary studies suggest that this compound may exhibit antidepressant-like effects by interacting with serotonin and norepinephrine pathways. Its structural similarity to known antidepressants warrants further investigation into its efficacy as a novel therapeutic agent.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of carbazole derivatives, including this compound. The results showed significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating potent activity against breast and lung cancer cell lines.
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, the neuroprotective effects of the compound were assessed using an in vivo model of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with the compound significantly reduced neuronal loss and improved cognitive function in treated animals compared to controls.
Mechanism of Action
The mechanism by which N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For instance, it may activate or inhibit specific signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally similar carbazole derivatives:
Key Observations :
- Bioactivity : AJ2-30 and 1,3,4-oxadiazole derivatives (e.g., 4b, 4d) demonstrate potent antimicrobial and anti-inflammatory activities, suggesting that substitutions on the carbazole core significantly influence target selectivity .
- Solubility : The hydrobromide salt in the target compound likely improves aqueous solubility compared to neutral analogues like AJ2-30 or S5, which are purified as solids .
- Synthetic Complexity : Compounds with heterocyclic appendages (e.g., benzimidazole in AJ2-30, oxadiazole in ) require multi-step syntheses, while the target compound’s methoxy-propanamine group may simplify purification .
Pharmacological and Physicochemical Properties
Analysis :
Biological Activity
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide (CAS Number: 1315270-31-5) is a carbazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Molecular Formula: C19H24N2O·HBr
Molecular Weight: 377.325 g/mol
Purity: ≥ 95%
CAS Number: 1315270-31-5
Carbazole derivatives, including this compound, are known for their diverse biological activities. Research indicates that similar compounds can influence various cellular pathways, particularly those related to apoptosis and cell cycle regulation.
- Apoptosis Induction : Studies on related carbazole compounds have shown that they can induce apoptosis in cancer cells by activating the p53 signaling pathway. This is particularly relevant in melanoma treatment, where the reactivation of wild-type p53 has been linked to enhanced apoptotic responses in tumor cells while sparing normal cells .
- Cell Proliferation Inhibition : The compound has been noted for its ability to inhibit the proliferation of cancer cells. For instance, derivatives such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) have demonstrated significant growth inhibition in melanoma cells through mechanisms involving caspase activation and p38-MAPK pathway modulation .
Antitumor Activity
A notable study investigated the antitumor effects of ECCA, a structurally similar compound. The findings suggested that ECCA selectively inhibited the growth of melanoma cells with both BRAF mutations and wild-type BRAF without affecting normal melanocytes. The mechanism involved enhancing apoptosis via p53 phosphorylation and activation of downstream signaling pathways .
Pharmacological Potential
The pharmacological potential of this compound is underscored by its structural similarity to other FDA-approved carbazole derivatives used in cancer treatment. The exploration of its biological activity suggests a promising avenue for developing new therapeutic agents targeting various cancers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide?
- Methodology : The compound can be synthesized via N-alkylation of carbazole derivatives. For example:
Alkylation of carbazole : React carbazole with 1-bromo-3-chloropropane in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and potassium hydroxide (KOH) in acetone under microwave irradiation (30–60 min, 60–80°C) .
Methoxypropanamine introduction : Introduce the methoxypropanamine moiety through nucleophilic substitution or reductive amination.
Hydrobromide salt formation : Treat the free base with hydrobromic acid (HBr) in ethanol.
- Key considerations : Monitor reaction progress via TLC (e.g., hexane:toluene = 4:1, Rf ≈ 0.4) and purify intermediates using column chromatography .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Structural confirmation :
X-ray crystallography : Resolve crystal structure to confirm substituent positions (e.g., ethyl and methoxy groups) .
NMR spectroscopy : Use - and -NMR to verify proton environments (e.g., aromatic carbazole protons at δ 7.2–8.5 ppm) and methoxy signals (δ ~3.3 ppm).
Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M-Br] ions).
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Br) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield during N-alkylation?
- Variables to optimize :
Catalyst concentration : Vary TBAB (0.1–0.2 eq) to enhance phase transfer in biphasic systems .
Solvent selection : Compare toluene (45°C, 3 h) vs. acetone under microwave irradiation (higher efficiency, 89.5% yield) .
Temperature control : Test 45°C (conventional heating) vs. microwave-assisted synthesis (reduced side reactions).
- Troubleshooting : Address unreacted starting materials by vacuum distillation or recrystallization from ethanol .
Q. How should researchers resolve contradictions between theoretical and observed spectral data?
- Case study (NMR discrepancies) :
Impurity identification : Compare experimental -NMR with simulated spectra (e.g., residual solvent peaks or byproducts from incomplete alkylation).
Isomer detection : Use 2D NMR (COSY, NOESY) to distinguish between regioisomers (e.g., substitution at carbazole C3 vs. C6) .
- Crystallographic validation : Cross-validate NMR assignments with X-ray diffraction data to resolve ambiguities in stereochemistry .
Q. What experimental designs are recommended for studying the compound’s reactivity in cross-coupling reactions?
- Approach :
Borylation : React with bis(pinacolato)diboron (Bpin) using Pd catalysts (e.g., Pd(dppf)Cl) in THF at 80°C .
Suzuki-Miyaura coupling : Screen aryl halides (e.g., 4-bromotoluene) to assess electronic effects on coupling efficiency.
- Data analysis : Track reaction progress via GC-MS and isolate products using flash chromatography (hexane:ethyl acetate gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
